3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Historical Development of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold, first identified in tropane alkaloids such as atropine and cocaine, has been a focal point of organic synthesis since the 19th century. Early work by Albert Ladenburg in 1881 demonstrated the esterification of tropane derivatives, enabling the production of semisynthetic analogs with enhanced pharmacological profiles. Richard Willstätter’s elucidation of the tropane structure in 1903 and Sir Robert Robinson’s biomimetic synthesis in 1917 established foundational methodologies for scaffold manipulation. These efforts revealed the scaffold’s capacity to accommodate diverse substituents while maintaining conformational rigidity, a property critical for receptor binding.
Modern synthetic approaches, such as the enantioselective construction of the bicyclic core via desymmetrization of tropinone derivatives, have expanded access to stereochemically defined analogs. For example, the Masamune-Roush olefination reaction has been employed to introduce ethylidenyl groups at the C3 position, enabling further functionalization. These advances underscore the scaffold’s adaptability to both classical and contemporary synthetic strategies.
Medicinal Chemistry Significance of the Scaffold
The 8-azabicyclo[3.2.1]octane framework is integral to over 20 active pharmaceutical ingredients (APIs), including anticholinergics, bronchodilators, and central nervous system (CNS) agents. Its rigid bicyclic structure imposes spatial constraints that enhance selectivity for monoamine transporters, as demonstrated by GBR 12909, a dopamine reuptake inhibitor with a K~i~ of 10.6 nM at the dopamine transporter (DAT). Modifications to the nitrogen atom (e.g., alkylation or aryl substitution) significantly influence transporter affinity and selectivity. For instance, 8-cyclopropylmethyl derivatives exhibit >1,000-fold selectivity for DAT over the serotonin transporter (SERT), highlighting the scaffold’s tunability.
The scaffold’s ability to stabilize bioactive conformations has also been exploited in the design of antispasmodics and mydriatics. Tropane-based esters, such as scopolamine, leverage the bicyclic core to achieve potent muscarinic receptor antagonism. These applications illustrate the scaffold’s broad utility in targeting GPCRs and neurotransmitter systems.
Evolution of Pyridinyloxy-Substituted Derivatives
The introduction of pyridinyloxy substituents to the 8-azabicyclo[3.2.1]octane scaffold represents a strategic innovation aimed at enhancing pharmacokinetic and pharmacodynamic properties. Pyridine rings, with their inherent hydrogen-bonding capacity and aromatic π-systems, improve solubility and receptor engagement. In the case of 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane derivatives, the oxygen atom bridges the bicyclic core and the pyridine ring, creating a conformationally restricted pharmacophore.
Recent studies have shown that substituents at the C3 position, such as diarylmethoxyethylidenyl groups, modulate transporter affinity. For example, compound 22g (8-chlorobenzyl derivative) exhibits a DAT K~i~ of 3.9 nM with 1,358-fold selectivity over the norepinephrine transporter (NET). The pyridinyloxy moiety in 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one likely augments π-π interactions with aromatic residues in transporter binding pockets, analogous to the effects observed in GBR 12909 analogs.
Research Landscape and Academic Interest
Academic interest in 8-azabicyclo[3.2.1]octane derivatives has surged due to their relevance in treating neurological and respiratory disorders. A 2021 review highlighted enantioselective synthesis methods as a key area of innovation, with applications in producing tropane alkaloid analogs. Collaborative efforts between synthetic chemists and pharmacologists have yielded insights into structure-activity relationships (SARs), particularly the impact of N-substituents on transporter selectivity.
Ongoing research focuses on optimizing substituent patterns to balance potency and selectivity. For instance, 8-azabicyclo[3.2.1]octane derivatives bearing fluorinated aryl groups have been explored for their enhanced blood-brain barrier permeability. The compound this compound exemplifies this trend, combining a lipophilic dimethylphenyl group with a polar pyridinyloxy moiety to achieve favorable physicochemical properties.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-16-3-4-18(13-17(16)2)5-8-23(26)25-19-6-7-20(25)15-22(14-19)27-21-9-11-24-12-10-21/h3-4,9-13,19-20,22H,5-8,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHNUVKCDRWQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridine moiety: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions can occur at the carbonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit activity against various biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may be studied as potential drugs for treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one: can be compared with other bicyclic compounds containing pyridine or phenyl groups.
Examples: Compounds like 3-(3,4-dimethylphenyl)-1-(pyridin-4-yl)propan-1-one or 3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which may confer unique biological activities and chemical reactivity.
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one represents a novel class of azabicyclic compounds that have garnered attention for their potential pharmacological activities. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), in vitro and in vivo assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethylphenyl moiety and an azabicyclo framework, which are critical for its biological interactions.
Research indicates that compounds with similar azabicyclic structures often exhibit activity through modulation of neurotransmitter systems. The specific mechanisms for this compound may involve:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This inhibition is crucial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which enhances anti-inflammatory and analgesic effects .
In Vitro Studies
Several studies have assessed the biological activity of related compounds. For example:
- NAAA Inhibition : Compounds structurally related to our target compound have shown IC50 values in the low nanomolar range for NAAA inhibition, indicating a strong potential for anti-inflammatory applications .
In Vivo Studies
In vivo assessments have demonstrated promising results:
- Analgesic Effects : Similar azabicyclic compounds have been shown to produce analgesic effects superior to traditional analgesics like acetylsalicylic acid in animal models .
Case Study 1: Analgesic Activity
A study evaluating the analgesic properties of azabicyclic derivatives revealed that compounds with modifications at the phenyl ring exhibited enhanced potency. The target compound's structural features suggest it may similarly enhance analgesic efficacy .
Case Study 2: Anti-inflammatory Properties
In a preclinical model, another azabicyclic compound demonstrated significant reductions in inflammatory markers following NAAA inhibition, supporting the hypothesis that our target compound may also exert anti-inflammatory effects through similar pathways .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic pathway for this compound?
- Methodology: Multi-step synthesis typically involves (1) constructing the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis, (2) introducing the pyridin-4-yloxy group via nucleophilic substitution under inert conditions, and (3) coupling the 3,4-dimethylphenyl-propan-1-one moiety using amide bond formation or alkylation. Critical parameters include protecting reactive amine groups during bicyclic system assembly and optimizing solvent polarity for regioselective substitutions .
- Validation: Monitor intermediates via LC-MS and adjust reaction times/temperatures based on TLC or HPLC purity checks.
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methods:
- 1H/13C NMR: Assign peaks for the bicyclic system (e.g., δ 3.5–4.5 ppm for bridgehead protons) and pyridin-4-yloxy aromatic protons (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and isotopic patterns.
- FT-IR: Verify carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .
Q. How can reaction conditions be optimized for high-purity yields in multi-step syntheses?
- Approach: Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, highlights glacial acetic acid with HCl for chalcone cyclization, achieving 80–85% yields. Purify via silica gel chromatography (petroleum ether/ethyl acetate gradients) and recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when introducing pyridin-4-yloxy groups into bicyclic systems?
- Analysis: Contradictions often arise from steric hindrance at the bicyclic bridgehead or competing side reactions (e.g., oxidation). Use computational modeling (DFT) to assess steric accessibility of the 3-position on the azabicyclo system. Experimentally, replace pyridin-4-yloxy with simpler alkoxy groups (e.g., methoxy) as controls to isolate steric/electronic effects .
- Case Study: notes that microwave-assisted synthesis can reduce side reactions in similar azabicyclo systems by shortening reaction times.
Q. What methodologies assess environmental stability and transformation pathways of bicyclic compounds?
- Experimental Design:
- Hydrolysis Studies: Expose the compound to aqueous buffers (pH 3–10) at 25–50°C, monitoring degradation via HPLC.
- Photodegradation: Use UV-Vis light chambers to simulate sunlight exposure, analyzing byproducts via LC-HRMS .
- Microcosm Assays: Evaluate biodegradation in soil/water systems using isotopic labeling (e.g., 14C-tracking) to quantify mineralization rates .
Q. How can researchers design experiments to study interactions with biological targets (e.g., enzymes, receptors)?
- Techniques:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., GPCRs) to measure binding affinity (KD) and kinetics (kon/koff).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations: Predict binding modes of the bicyclic system with active sites, guided by X-ray crystallography data from analogous compounds .
Q. How can structural analogs inform SAR for optimizing bioactivity?
- Strategy: Synthesize derivatives with variations in:
- Bicyclic substituents: Replace pyridin-4-yloxy with pyrimidin-2-yloxy to test π-π stacking effects.
- Aryl groups: Substitute 3,4-dimethylphenyl with halogenated or electron-deficient aromatics.
Data Contradiction and Optimization
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
- Root Cause Analysis:
- Purity Differences: Compare HPLC purity (>95% vs. <90%) and residual solvent levels (e.g., DMSO) across studies.
- Assay Variability: Replicate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
Environmental and Biological Impact
Q. What experimental frameworks evaluate ecological risks of bicyclic compounds?
- Tiered Testing:
- Acute Toxicity: Daphnia magna (EC50) and algal growth inhibition (OECD 201).
- Chronic Effects: Multi-generational studies in C. elegans or zebrafish .
- Modeling: Use QSAR models to predict bioaccumulation (log Kow) and persistence (DT50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
